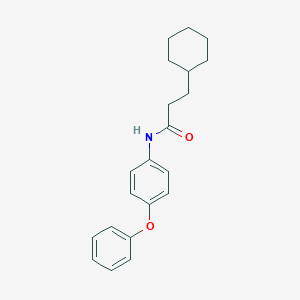METHANONE](/img/structure/B335060.png)
[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a thienyl group, and a pyrazolyl carbonyl moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-CHLORO-2-THIENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Pyrazolyl Carbonyl Moiety: The final step involves the coupling of the quinoline-thienyl intermediate with a pyrazole derivative through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the thienyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted thienyl-quinoline derivatives.
Applications De Recherche Scientifique
[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [2-(5-CHLORO-2-THIENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-chloro-2-thienyl)quinoline: Lacks the pyrazolyl carbonyl moiety.
4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]quinoline: Lacks the thienyl group.
2-(5-chloro-2-thienyl)-4-quinolinecarboxylic acid: Contains a carboxylic acid group instead of the pyrazolyl carbonyl moiety.
Uniqueness
[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE is unique due to the presence of both the thienyl and pyrazolyl carbonyl groups, which may contribute to its distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C19H14ClN3OS |
|---|---|
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
[2-(5-chlorothiophen-2-yl)quinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C19H14ClN3OS/c1-11-9-12(2)23(22-11)19(24)14-10-16(17-7-8-18(20)25-17)21-15-6-4-3-5-13(14)15/h3-10H,1-2H3 |
Clé InChI |
WJOUBRLLQCPWBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)C |
SMILES canonique |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 6-(TERT-BUTYL)-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B334977.png)
![2-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B334985.png)
![ethyl 6-amino-5-cyano-4-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2-phenyl-4H-pyran-3-carboxylate](/img/structure/B334986.png)
![2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B334987.png)

![Methyl 6-tert-butyl-2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334992.png)
![METHYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B334993.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B334995.png)
![3-(Ethylsulfanyl)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B334996.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-chloropyridine-3-carboxamide](/img/structure/B334998.png)
![ethyl 2-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335000.png)


